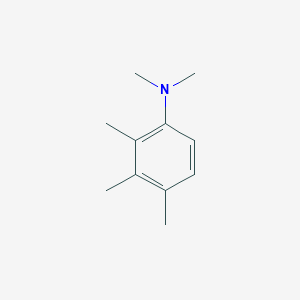
N,N,2,3,4-pentamethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylaniline, also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and has a boiling point of approximately 213-215°C.
Preparation Methods
Pentamethylaniline can be synthesized through various methods. One common synthetic route involves the methylation of xylene. This reaction is typically catalyzed using a methylating agent such as methyl sodium iodide and a reducing agent like ammonia or sodium borohydride . Another method involves the nitration of pentamethylbenzene followed by reduction to yield pentamethylaniline.
Chemical Reactions Analysis
Pentamethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like peroxides, leading to the formation of various oxidation products.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the methyl groups.
Scientific Research Applications
Pentamethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is involved in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, coatings, and as a stabilizer for high molecular polymers.
Mechanism of Action
The mechanism of action of pentamethylaniline involves its interaction with various molecular targets. It can act as a ligand in coordination chemistry, forming complexes with metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Pentamethylaniline can be compared with other methylated anilines, such as:
N,N-Dimethylaniline: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
Trimethylaniline: Another derivative with three methyl groups, used in different industrial applications.
Tetramethylaniline: With four methyl groups, it exhibits unique properties compared to pentamethylaniline.
Pentamethylaniline stands out due to its high degree of methylation, which enhances its electron-donating properties and makes it particularly useful in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,N,2,3,4-pentamethylaniline |
InChI |
InChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3 |
InChI Key |
PIDNHCNOWSXVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


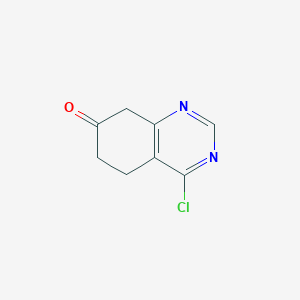
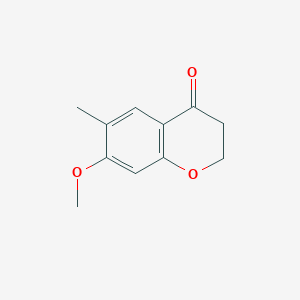
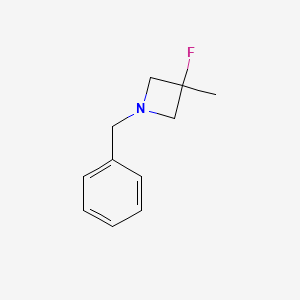
![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
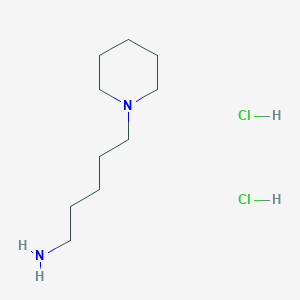
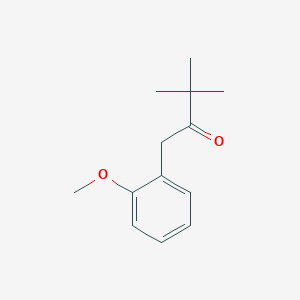

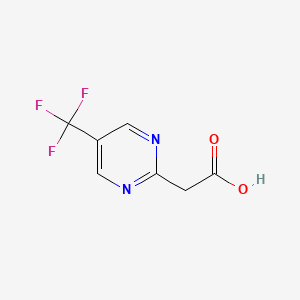
![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
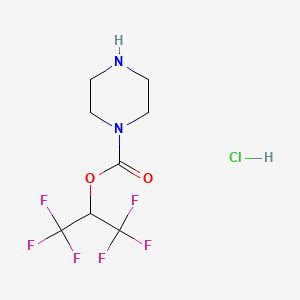
![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
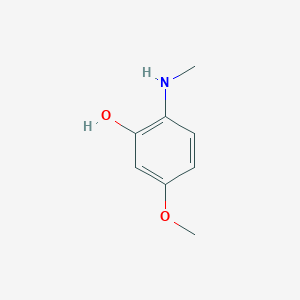

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
